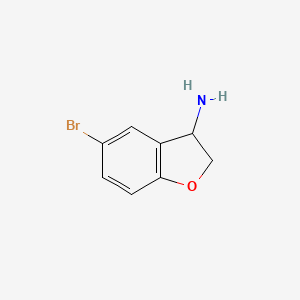
N-Cyclopropyl-N-(1,1-Dioxidotetrahydrothien-3-yl)amin-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of N-cyclopropyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride would feature a three-membered cyclopropyl ring, which is known for its ring strain and unique reactivity. The tetrahydrothienyl group would add a heterocyclic element to the molecule, and the sulfoxide would introduce a polar, oxidized sulfur atom. The overall structure would likely exhibit a balance between steric hindrance and electronic effects, influencing its reactivity and interactions.
Chemical Reactions Analysis
While the specific chemical reactions of N-cyclopropyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride are not described in the papers, cyclopropylamines, in general, are known to undergo various reactions. For instance, cyclopropylamines can participate in P450-catalyzed oxidations, leading to products like cyclopropanone hydrate and 3-hydroxypropionaldehyde, as seen with N-benzyl-N-cyclopropylamine . The presence of the tetrahydrothienyl group could influence the reactivity and selectivity of such oxidations.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-cyclopropyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride would be influenced by its molecular structure. The cyclopropyl group would contribute to higher ring strain and potentially higher reactivity compared to non-cyclic amines. The sulfoxide group would increase the polarity of the molecule, potentially affecting its solubility and hydrogen bonding capacity. Cyclopropylamine has been shown to have a stronger hydrogen bond association compared to its open-chain analogue, n-propylamine, which could be relevant for the compound .
Wissenschaftliche Forschungsanwendungen
Proteomikforschung
Diese Verbindung wird in der Proteomik eingesetzt, der groß angelegten Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Sie wird zur Identifizierung und Quantifizierung von Proteinen, zum Verständnis ihrer Wechselwirkungen und zur Bestimmung ihrer funktionellen Netzwerke in Zellen verwendet .
Biochemische Assays
In biochemischen Assays dient diese Chemikalie als Reagenz oder Kontrollsubstanz. Sie ist an Assays beteiligt, die die Enzymaktivität, die Rezeptorbindung und andere biochemische Prozesse messen, um die Wechselwirkung zwischen biologischen Molekülen zu verstehen .
Pharmakologische Studien
Forscher verwenden diese Verbindung in pharmakologischen Studien, um ihr Potenzial als therapeutisches Mittel zu untersuchen. Sie kann in präklinischen Studien auf ihre Wirksamkeit, Sicherheit und ihre Stoffwechselwege untersucht werden .
Chemische Synthese
Die Verbindung ist ein Baustein in der synthetischen Chemie zur Herstellung komplexerer Moleküle. Sie ist wertvoll bei der Synthese verschiedener Pharmazeutika und Forschungschemikalien .
Molekularbiologie
In der Molekularbiologie wird sie in Experimenten eingesetzt, die die Genexpression und -regulation untersuchen. Sie kann Teil von Protokollen für Klonierung, PCR und andere Techniken der genetischen Manipulation sein .
Neurologische Forschung
Aufgrund ihrer möglichen Aktivität im zentralen Nervensystem kann diese Verbindung in der neurologischen Forschung verwendet werden, um Neurotransmittersysteme und die Gehirnfunktion zu untersuchen .
Toxikologie
Sie wird auch in toxikologischen Studien eingesetzt, um das Sicherheitsprofil neuer Medikamente zu beurteilen. Forscher untersuchen ihre Toxizitätslevel, Nebenwirkungen und die Wechselwirkung mit anderen Verbindungen .
Materialwissenschaften
Schließlich kann diese Verbindung in der Materialwissenschaft verwendet werden, um Oberflächen zu modifizieren oder neue Materialien mit spezifischen Eigenschaften, wie z. B. Leitfähigkeit oder Reaktivität, zu erzeugen .
Wirkmechanismus
N-cyclopropyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride is known as a novel gamma-aminobutyric acid (GABA) transaminase inhibitor. It has shown promise in the treatment of a variety of neurological and psychiatric disorders.
Safety and Hazards
While specific safety and hazard information for N-cyclopropyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride is not available, general safety measures should be taken while handling it. These include avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
N-cyclopropyl-1,1-dioxothiolan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c9-11(10)4-3-7(5-11)8-6-1-2-6;/h6-8H,1-5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLCADJPFJHTHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCS(=O)(=O)C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585815 |
Source


|
| Record name | 3-(Cyclopropylamino)-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915402-17-4 |
Source


|
| Record name | 3-(Cyclopropylamino)-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1285818.png)










